N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide
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Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide” is a chemical compound with the CAS Number: 61627-58-5 . It has a molecular weight of 235.33 . The compound is a white to off-white solid and is stored in a refrigerator .
Synthesis Analysis
The compound has been synthesized using simple, convenient transformations and cheap, commercially available reagents . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives .Molecular Structure Analysis
The InChI Code for the compound is 1S/C12H15N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h16H,2-6H2,1H3,(H,14,15) .Chemical Reactions Analysis
The compound has been used as a precursor in the synthesis of various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The reaction pathways include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 235.33 . The compound is stored in a refrigerator .Scientific Research Applications
- Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. The compound’s carbonyl and cyano functions enable reactions with common bidentate reagents, leading to diverse heterocyclic structures. The active hydrogen on C-2 can participate in condensation and substitution reactions .
- Application : These compounds could serve as promising candidates for developing new antibiotics to combat bacterial infections .
- Application : Researchers explore its potential as an antitumor agent, aiming to develop effective cancer therapies .
- Application : Understanding its antioxidant properties may lead to applications in food preservation, cosmetics, and health supplements .
- Application : These compounds could be explored as potential antidiabetic agents by modulating glucose levels .
Heterocyclic Synthesis
Antibacterial Activity
Antitumor Potential
Antioxidant Properties
α-Glucosidase Inhibition
Synthesis of 2-Oxopyridine Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-6-8-14(9-7-13)26(23,24)11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)25-19/h6-9H,2-5,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVADVMFGEMVPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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